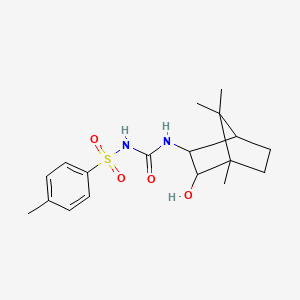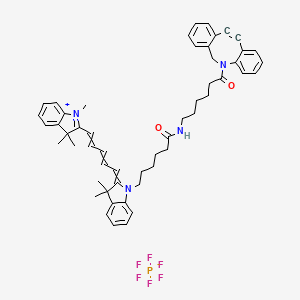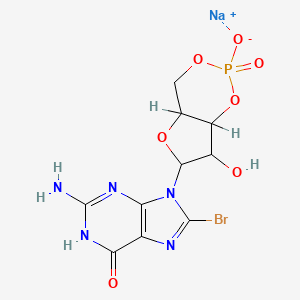
Benzeneacetamide, N-ethyl-4-formyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “US10787419, Serial # 66” is a ligand known for its high affinity to cannabinoid receptors, specifically the cannabinoid receptor 1 (CB1). This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “US10787419, Serial # 66” involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards. The process may also include purification steps such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
“US10787419, Serial # 66” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
“US10787419, Serial # 66” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like chronic pain, anxiety, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects by binding to cannabinoid receptor 1 (CB1), a G-protein coupled receptor found in the central nervous system. Upon binding, it modulates the release of neurotransmitters like dopamine and serotonin, influencing various physiological processes such as pain perception, mood regulation, and appetite control.
相似化合物的比较
Similar Compounds
BDBM50176988: Another ligand with high affinity to CB1 receptors, known for its potent effects on neurotransmitter release.
BDBM50176980: Similar in structure and function, but with different substituents that affect its binding affinity and pharmacokinetics.
BDBM50176989: Shares a similar core structure but has variations in its functional groups, leading to different biological activities.
Uniqueness
“US10787419, Serial # 66” stands out due to its specific binding affinity and selectivity for CB1 receptors, making it a valuable tool in neuropharmacological research. Its unique structure allows for targeted interactions with the receptor, providing insights into the development of new therapeutic agents.
References
- BindingDB BDBM463793 US10787419, Serial # 10E1
- Journal of Nuclear Research and Applications
- Bupropion: Uses, Interactions, Mechanism of Action - DrugBank Online
- Tenecteplase (TNK-tPA) • LITFL • CCC
- Enzymatic Profiling of Actinomycetes Isolated From Soil Samples of Chitwan
- Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment
属性
分子式 |
C32H29Cl2N5O2S |
|---|---|
分子量 |
618.6 g/mol |
IUPAC 名称 |
2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N'-(2-phenylpropan-2-yl)ethanimidamide |
InChI |
InChI=1S/C32H29Cl2N5O2S/c1-32(2,24-11-7-4-8-12-24)36-30(35)31(38-42(40,41)27-19-17-26(34)18-20-27)39-21-28(22-9-5-3-6-10-22)29(37-39)23-13-15-25(33)16-14-23/h3-20,28H,21H2,1-2H3,(H2,35,36) |
InChI 键 |
MRRJVQPRJUOEDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)N=C(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CC(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B13390789.png)
![2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
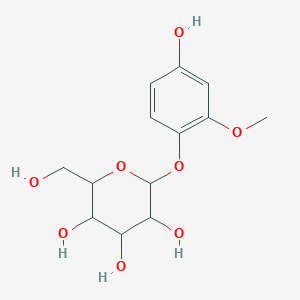
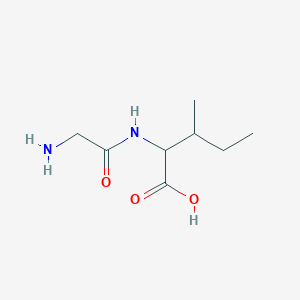
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)

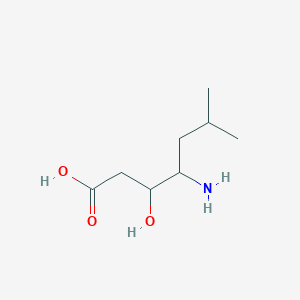
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
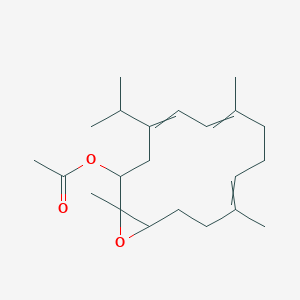
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
